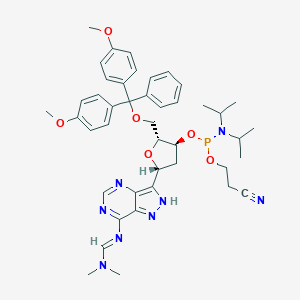
2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidite for incorporation of a 2-amino-modified purine in a synthetic oligonucleotide.
Mecanismo De Acción
Target of Action
Given its structure and properties, it is likely to interact with nucleic acids or proteins involved in nucleic acid metabolism .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or other non-covalent interactions .
Biochemical Pathways
The compound is a fundamental chemical constituent for the synthesis of oligonucleotides . Therefore, it may be involved in pathways related to nucleic acid synthesis and metabolism.
Pharmacokinetics
Given its molecular weight and structure, it is likely to have specific pharmacokinetic properties that affect its bioavailability .
Result of Action
The compound exhibits potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies . Its efficacy in inhibiting viral replication and suppressing tumor growth has been demonstrated .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Propiedades
Número CAS |
178925-41-2 |
|---|---|
Fórmula molecular |
C43H53N8O6P |
Peso molecular |
808.9 g/mol |
Nombre IUPAC |
N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O6P/c1-29(2)51(30(3)4)58(55-24-12-23-44)57-36-25-37(39-40-41(49-48-39)42(46-27-45-40)47-28-50(5)6)56-38(36)26-54-43(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,48,49)/t36-,37+,38+,58?/m0/s1 |
Clave InChI |
LHOYFIRBNASJKY-MACIYHSTSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















